![molecular formula C11H10N2O2S B1388122 [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1087792-42-4](/img/structure/B1388122.png)
[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid” is a derivative of thiazole, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Anti-fibrotic Applications
The compound [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid has been encouraged for further investigation due to its potential anti-fibrotic activity. This suggests its use in treating fibrotic diseases, which involve the excessive formation of connective tissue, often resulting in organ dysfunction .
Proteomics Research
This compound is available for purchase for proteomics research applications, indicating its utility in studying proteins and their functions within biological systems .
Anti-inflammatory and Analgesic Activities
While not directly mentioned for the compound , related thiazole derivatives have shown anti-inflammatory and analgesic activities. This implies that [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid may also possess these properties and could be explored for use in pain relief and inflammation control .
Antiviral Activity
Again, while not directly stated for this specific compound, other heterocycle-containing derivatives have exhibited potent inhibitory activities against viruses. This suggests a potential application of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid in antiviral research .
Antibacterial Activity
Thiazole derivatives have been known to possess antibacterial activity. This indicates a possible application of the compound in developing new antibacterial agents or studying bacterial resistance mechanisms .
Other Biological Activities
Thiazoles have a wide range of biological activities, including antihypertensive, antischizophrenia, and anti-HIV activities. These diverse properties suggest multiple avenues for scientific research applications of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid across various fields of medicine and pharmacology .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives, in general, have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(15)6-9-7-16-10(13-9)5-8-3-1-2-4-12-8/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSHSFJYIBHWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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